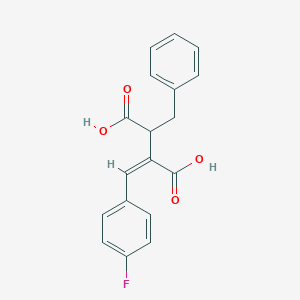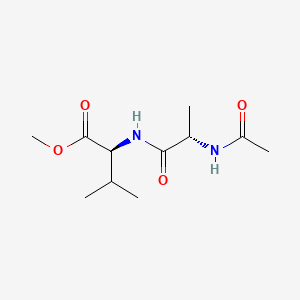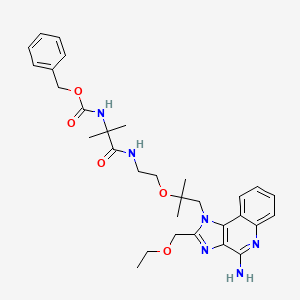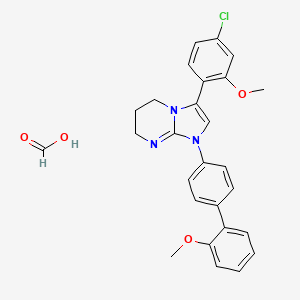
Iguana-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
IGUANA-1 is a potent inhibitor of aldehyde dehydrogenase 1B1 (ALDH1B1), a mitochondrial enzyme that promotes colorectal and pancreatic cancer. This compound exhibits significant inhibition against cancer cells .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: IGUANA-1 can be synthesized through a series of chemical reactions involving substituted imidazolium or cyclic guanidine compounds. The specific synthetic route and reaction conditions are detailed in the patent WO2021257696 A1 .
Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is typically stored as a solid at -20°C and can be dissolved in dimethyl sulfoxide (DMSO) for experimental use .
Analyse Des Réactions Chimiques
Types of Reactions: IGUANA-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: this compound can undergo substitution reactions where specific atoms or groups within the molecule are replaced with others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted analogs of this compound .
Applications De Recherche Scientifique
IGUANA-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of ALDH1B1 and its effects on metabolic pathways.
Biology: Employed in cellular studies to investigate the role of ALDH1B1 in cancer cell proliferation and survival.
Medicine: Potential therapeutic agent for the treatment of colorectal and pancreatic cancer due to its inhibitory effects on ALDH1B1.
Industry: Utilized in the development of new cancer treatments and as a reference compound in drug discovery
Mécanisme D'action
IGUANA-1 exerts its effects by selectively inhibiting ALDH1B1, a mitochondrial enzyme involved in the metabolism of aldehydes. By inhibiting this enzyme, this compound disrupts the metabolic pathways that promote cancer cell growth and survival. The molecular targets and pathways involved include the inhibition of aldehyde dehydrogenase activity, leading to the accumulation of toxic aldehydes and subsequent cancer cell death .
Comparaison Avec Des Composés Similaires
Similar Compounds:
- CTK7A
- HIF-2α-IN-8
- Tilorone dihydrochloride
- Glucosamine sulfate
- HIF1-IN-3
Uniqueness: IGUANA-1 is unique in its high potency and selectivity for ALDH1B1. Unlike other similar compounds, this compound exhibits significant inhibition against cancer cells, making it a valuable tool in cancer research and potential therapeutic applications .
Propriétés
Formule moléculaire |
C27H26ClN3O4 |
|---|---|
Poids moléculaire |
492.0 g/mol |
Nom IUPAC |
3-(4-chloro-2-methoxyphenyl)-1-[4-(2-methoxyphenyl)phenyl]-6,7-dihydro-5H-imidazo[1,2-a]pyrimidine;formic acid |
InChI |
InChI=1S/C26H24ClN3O2.CH2O2/c1-31-24-7-4-3-6-21(24)18-8-11-20(12-9-18)30-17-23(29-15-5-14-28-26(29)30)22-13-10-19(27)16-25(22)32-2;2-1-3/h3-4,6-13,16-17H,5,14-15H2,1-2H3;1H,(H,2,3) |
Clé InChI |
GONSQPFNQHUNGK-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1C2=CC=C(C=C2)N3C=C(N4C3=NCCC4)C5=C(C=C(C=C5)Cl)OC.C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(3-hydroxybenzyl)-5-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B10854862.png)
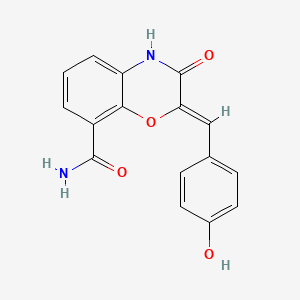
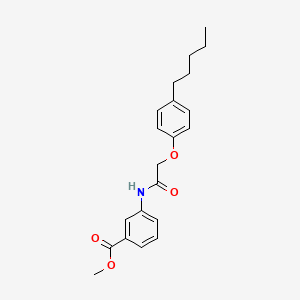
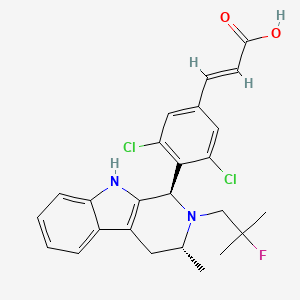
![14-Hydroxy-6,13-bis(3-morpholin-4-ylpropyl)-10-(2-pyrrolidin-1-ylethylimino)-3-[4-(pyrrolidin-1-ylmethyl)phenyl]-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1(14),2,4(16),8,11(15)-pentaene-5,7,12-trione](/img/structure/B10854887.png)
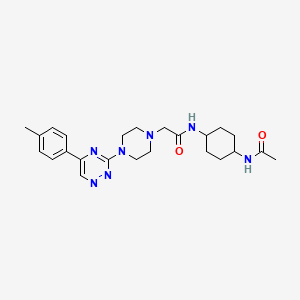
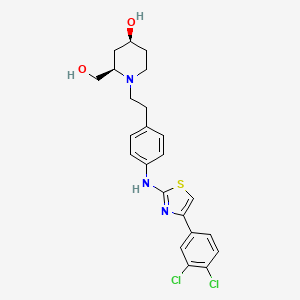
![N-[(1r,3R,5S,7R)-3,5-dimethyltricyclo[3.3.1.1~3,7~]decane-1-carbonyl]-D-phenylalanine](/img/structure/B10854902.png)
![4-[4-[(3-Aminoazetidin-1-yl)methyl]-2,6-dimethoxyphenyl]-7-fluoro-2-methylisoquinolin-1-one](/img/structure/B10854903.png)
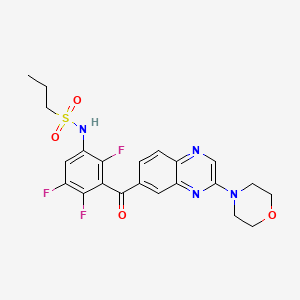
![3-chloro-N-[2-[(2S)-4-(2-cyanophenyl)-2-methylpiperazin-1-yl]ethyl]-4-fluorobenzenesulfonamide;hydrochloride](/img/structure/B10854910.png)
